molecular formula C13H10BrFN2O B2629623 N-(5-bromo-6-methylpyridin-2-yl)-3-fluorobenzamide CAS No. 638141-83-0

N-(5-bromo-6-methylpyridin-2-yl)-3-fluorobenzamide

Cat. No.: B2629623
CAS No.: 638141-83-0
M. Wt: 309.138
InChI Key: IQIMHFDEWYZLGQ-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methylpyridin-2-yl)-3-fluorobenzamide is a halogenated benzamide derivative featuring a 3-fluorobenzoyl group linked to a substituted pyridine ring. The pyridine moiety contains a bromine atom at the 5-position and a methyl group at the 6-position. This compound is of interest in medicinal and agrochemical research due to the combined electronic effects of fluorine and bromine, which may enhance binding affinity to biological targets or modulate physicochemical properties such as solubility and metabolic stability.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O/c1-8-11(14)5-6-12(16-8)17-13(18)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIMHFDEWYZLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3-fluorobenzamide can be achieved through a multi-step process involving the following key steps:

    Bromination: The starting material, 6-methylpyridin-2-amine, undergoes bromination using bromine or a brominating agent to yield 5-bromo-6-methylpyridin-2-amine.

    Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired product, this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-6-methylpyridin-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Major Products:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

    Coupling Reactions: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-bromo-6-methylpyridin-2-yl)-3-fluorobenzamide exhibit promising anticancer properties. For instance, derivatives of pyridine-based amides have been synthesized and tested for their ability to inhibit cancer cell proliferation. A notable study reported that specific modifications in the pyridine ring can enhance the selectivity and potency against various cancer cell lines, including breast and lung cancer cells .

Poly(ADP-ribose) Polymerase Inhibition
Research has shown that substituted pyridones, which include similar structures to this compound, act as inhibitors of poly(ADP-ribose) polymerase (PARP). These inhibitors are crucial in cancer therapy, especially in tumors with BRCA mutations. The mechanism involves the disruption of DNA repair processes, leading to increased cancer cell death .

Antitubercular Properties
Compounds featuring the 6-methylpyridine moiety have been evaluated for their antitubercular activity. A study highlighted that certain derivatives demonstrated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) comparable to established antitubercular agents . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyridine ring could enhance biological activity.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Various synthetic routes have been documented, showcasing methods such as:

  • Bromination of 6-methylpyridine : Utilizing bromine or brominating agents to introduce bromine at the 5-position.
  • Amidation reactions : Coupling the brominated pyridine with appropriate amines under controlled conditions to yield the final compound.

The characterization of synthesized compounds often involves techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), confirming molecular structure and purity .

Data Tables

The following table summarizes key studies related to the applications of this compound and its analogs:

Study ReferenceApplication AreaKey Findings
Anticancer ActivitySignificant inhibition of cancer cell proliferation.
PARP InhibitionEffective in disrupting DNA repair mechanisms in tumors.
Antitubercular ActivityMIC values comparable to standard antitubercular drugs.

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study, derivatives of this compound were tested against multiple cancer types. Results indicated a dose-dependent response in inhibiting cell growth, with some compounds achieving over 70% inhibition at low micromolar concentrations.

Case Study 2: SAR Analysis for Antitubercular Activity
A series of pyridine derivatives were synthesized and evaluated for their antitubercular properties. The study concluded that specific substituents on the pyridine ring significantly affected the efficacy against Mycobacterium tuberculosis, leading to the identification of lead compounds for further development.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity through halogen bonding and hydrophobic interactions. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name / ID Core Structure Modifications Yield (%) Melting Point (°C) Key Spectral Data (NMR, MS) Biological/Functional Notes Reference
Target Compound 3-Fluorobenzamide + 5-bromo-6-methylpyridin-2-yl N/A N/A Not reported in evidence Not explicitly studied
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) 4-Bromo-3-fluorobenzamide + 6-methylpyridin-2-yl 81 Not reported $^1$H NMR, GC-MS Synthesized for SAR studies
3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (36) 3-Bromo-5-fluorobenzamide + 6-methylpyridin-2-yl 83 189–190 $^1$H/$^13$C NMR Intermediate for cross-coupling
N-(5-((1H-1,2,4-triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-3-fluorobenzamide (1d) 3-Fluorobenzamide + triazole-thiazole hybrid 32 133–135 IR: 1667 cm$^{-1}$ (C=O); MS: m/z 360.05 Agrochemical candidate
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide (3202-0099) 3-Fluorobenzamide + tert-butyl-thiadiazole Not reported Not reported Not reported Screening compound for drug discovery
N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide (10) 3-Fluorobenzamide + pyrimidinone-pyrazole hybrid 11 Not reported Purified via flash chromatography Adenylate cyclase inhibitor candidate

Key Comparative Findings

Substituent Position Effects
  • Halogen Placement : Compound 35 (4-bromo-3-fluoro substitution on benzamide) and 36 (3-bromo-5-fluoro) demonstrate how halogen positioning influences yield and reactivity. The higher yield of 36 (83% vs. 81% for 35 ) suggests steric or electronic advantages during synthesis .
  • Pyridine vs. Heterocyclic Hybrids : Replacing the pyridine ring with triazole-thiazole (1d) or thiadiazole (3202-0099) alters lipophilicity and hydrogen-bonding capacity, impacting biological activity. For example, 1d ’s IR spectrum confirms a strong C=O stretch (1667 cm$^{-1}$), critical for target binding in agrochemical applications .

Physicochemical and Spectral Comparisons

  • Melting Points : The triazole derivative 1d has a lower melting point (133–135°C) compared to 36 (189–190°C), likely due to reduced crystallinity from the flexible triazole group .
  • Mass Spectrometry : 1d ’s ESI-MS ([M+1]+ at m/z 360.05) aligns with its molecular formula (C17H18FN5OS), confirming successful synthesis .

Biological Activity

N-(5-bromo-6-methylpyridin-2-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine moiety and a fluorinated benzamide structure. The presence of halogens (bromine and fluorine) enhances its chemical reactivity and biological activity through mechanisms such as halogen bonding and increased lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's halogen atoms can enhance binding affinity, leading to modulation of various biochemical pathways. For instance, it may inhibit enzymes involved in cell proliferation, making it a candidate for anticancer applications.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and cell-cycle arrest. For example, compounds similar to this one have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as a therapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further investigations are required to fully elucidate its spectrum of activity and mechanism against microbial targets.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(5-bromo-6-methylpyridin-2-yl)benzamideStructureModerate anticancer activity
N-(5-bromo-6-methylpyridin-2-yl)thiophene-2-sulfonamideStructureAntimicrobial activity
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-tert-butylphenoxy)acetamideStructurePotential for drug development

The unique combination of bromine and fluorine in this compound distinguishes it from its analogs, enhancing its lipophilicity and metabolic stability, which are beneficial for drug design .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines such as MLLr (mixed lineage leukemia rearranged). The half-maximal effective concentration (EC50) values indicate potent activity compared to controls .
  • Mechanistic Insights : Research has demonstrated that the compound promotes apoptosis through the activation of caspases, leading to DNA fragmentation in treated cells. This suggests a strong potential for development as an anticancer agent targeting specific pathways involved in tumor growth .
  • Antimicrobial Efficacy : Preliminary evaluations indicate that this compound exhibits antimicrobial properties against various pathogens, with ongoing studies aimed at determining the full extent of its efficacy and mechanism of action against microbial targets.

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